![molecular formula C19H12ClN3O2S B2628634 (2Z)-2-[(4-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide CAS No. 688767-57-9](/img/structure/B2628634.png)
(2Z)-2-[(4-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-[(4-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide typically involves the condensation of 4-chloroaniline with a suitable chromene derivative under acidic or basic conditions. The reaction may proceed through the formation of an imine intermediate, followed by cyclization to form the chromene ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the chromene moiety.
Reduction: Reduction reactions could target the imine group, converting it to an amine.
Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-substituted compounds.
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity :
- Studies have shown that compounds similar to (2Z)-2-[(4-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide exhibit significant anticancer properties. For example, thiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
-
Antimicrobial Activity :
Pathogen Activity E. coli Moderate inhibition observed S. aureus Significant growth reduction at specific concentrations
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(4-bromophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
- (2Z)-2-[(4-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
Uniqueness
Compared to similar compounds, (2Z)-2-[(4-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide may exhibit unique properties due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The specific arrangement of functional groups also contributes to its distinct characteristics.
Biological Activity
The compound (2Z)-2-[(4-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula for this compound is C19H12ClN3O2S, with a molecular weight of approximately 381.83 g/mol. Its structure features a chromene core linked to a thiazole moiety, which is essential for its biological activity.
Property | Value |
---|---|
Molecular Formula | C19H12ClN3O2S |
Molecular Weight | 381.83 g/mol |
IUPAC Name | This compound |
InChI Key | InChI=1S/C19H12ClN3O2S |
Synthesis
The synthesis of this compound typically involves the condensation of 4-chlorobenzaldehyde with thiazole derivatives in the presence of appropriate catalysts. The reaction conditions are critical for achieving high yields and purity.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of chromones have shown cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells . The mechanism often involves the induction of apoptosis in cancer cells.
Case Study: A study demonstrated that derivatives of chromones could induce apoptosis in several cancer cell lines, suggesting that this compound may also possess similar properties due to its structural similarities .
Antibacterial Activity
The compound has been evaluated for antibacterial properties, showing promising results against a range of bacterial strains. The mechanism is believed to involve the disruption of bacterial metabolic pathways, potentially affecting DNA replication and protein synthesis .
Research Findings: In vitro assays have indicated that thiazole-containing compounds can inhibit bacterial growth effectively, making them candidates for antibiotic development .
Acetylcholinesterase Inhibition
Compounds containing thiazole rings have also been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. This inhibition can lead to increased acetylcholine levels in the brain, offering potential therapeutic benefits .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Target Interaction: The compound likely interacts with specific proteins or enzymes within target cells, leading to altered cellular functions.
- Pathway Disruption: It may interfere with critical metabolic pathways necessary for cell survival and proliferation.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar thiazole-based compounds known for their biological activities.
Compound Name | Anticancer Activity | Antibacterial Activity | AChE Inhibition |
---|---|---|---|
This compound | Promising | Moderate | Potential |
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine | High | High | Low |
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol | Moderate | High | Moderate |
Properties
IUPAC Name |
2-(4-chlorophenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O2S/c20-13-5-7-14(8-6-13)22-18-15(17(24)23-19-21-9-10-26-19)11-12-3-1-2-4-16(12)25-18/h1-11H,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVDQLKCFZPOMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NC3=CC=C(C=C3)Cl)O2)C(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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